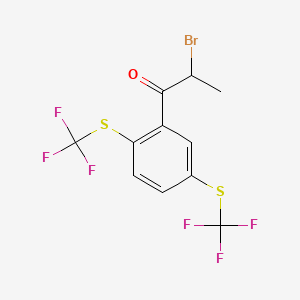![molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8](/img/structure/B14054814.png)
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a unique organic compound characterized by its bicyclic structure. This compound is also known as 1,3,5-Norcaratriene-7-carbaldehyde or Benzocyclopropene-7-carbaldehyde. It has a molecular formula of C8H6O and is notable for its strained ring system, which imparts interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of cycloheptatriene derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals to promote the cyclization. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.
Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta-1,3,5-triene: A related compound with a similar ring structure but lacking the aldehyde group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with a different ring size and structure.
Benzocyclopropene: A simpler analog without the aldehyde functionality.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is unique due to its combination of a strained bicyclic ring system and a reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
102073-01-8 |
|---|---|
Molekularformel |
C8H6O |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde |
InChI |
InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H |
InChI-Schlüssel |
WXVJWTWNRDFBKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C2=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)



![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)





